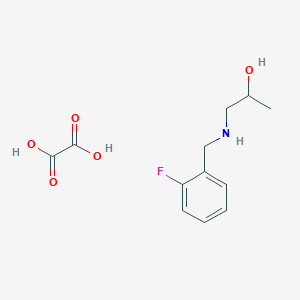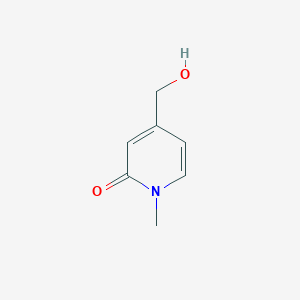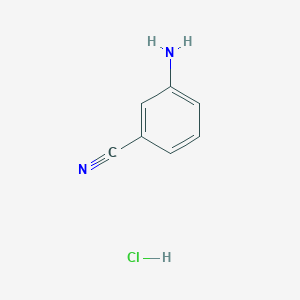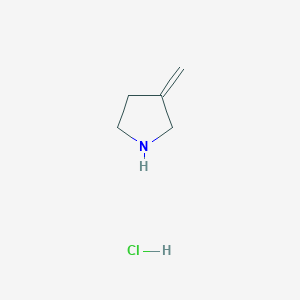
2-Chloro-1H-indole-3-carbonyl chloride
Vue d'ensemble
Description
2-Chloro-1H-indole-3-carbonyl chloride is a chemical compound used as a pharmaceutical intermediate . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon . It is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Chloro-1H-indole-3-carbonyl chloride, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . A reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols was performed to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-1H-indole-3-carbonyl chloride is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.Applications De Recherche Scientifique
Multicomponent Reactions
Indoles, including 2-Chloro-1H-indole-3-carbonyl chloride, are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Synthesis of Active Molecules
1H-Indole-3-carbaldehyde and its derivatives, which can be derived from 2-Chloro-1H-indole-3-carbonyl chloride, are ideal precursors for the synthesis of active molecules . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Pharmaceutical Intermediates
2-Chloro-1H-indole-3-carbonyl chloride is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Synthesis of Indole Phytoalexin Cyclobrassinon
This compound is used in the synthesis of indole phytoalexin cyclobrassinon . Phytoalexins are antimicrobial substances synthesized by plants that are under attack by pathogens .
Biomimetic Synthesis of Erucalexin
2-Chloro-1H-indole-3-carbonyl chloride is also used in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Synthesis of Pyrimidine-Derived Indole Ribonucleosides
Pyrimidine-derived indole ribonucleosides were synthesized using indole derivatives and tested for in vitro antiproliferative activities . This highlights the potential of 2-Chloro-1H-indole-3-carbonyl chloride in the development of new therapeutic agents .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQTETUXLOOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664469 | |
| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1H-indole-3-carbonyl chloride | |
CAS RN |
83894-17-1 | |
| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)








![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
